Dbco-(peg)3-VC-pab-mmae
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Overview
Description
DBCO-(PEG)3-VC-PAB-MMAE is a complex chemical compound used primarily in scientific research, particularly in the field of cancer research. It is a drug-linker conjugate for antibody-drug conjugates (ADCs), where monomethyl auristatin E (MMAE), a potent tubulin inhibitor, is conjugated to a DBCO-(PEG)3-vc-PAB linker . This compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-(PEG)3-VC-PAB-MMAE involves the conjugation of monomethyl auristatin E to the DBCO-(PEG)3-vc-PAB linker. The process typically involves the following steps:
Preparation of the DBCO-(PEG)3-vc-PAB Linker: This involves the synthesis of the DBCO group, which is then linked to a PEG3 spacer and a valine-citrulline (vc) dipeptide, followed by a para-aminobenzyl (PAB) group.
Conjugation with Monomethyl Auristatin E: The DBCO-(PEG)3-vc-PAB linker is then conjugated with monomethyl auristatin E under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the DBCO-(PEG)3-vc-PAB linker and monomethyl auristatin E.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
DBCO-(PEG)3-VC-PAB-MMAE primarily undergoes the following types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the DBCO group and azide-containing molecules, forming stable triazole linkages.
Protease-Cleavable Reactions: The valine-citrulline dipeptide is cleaved by proteases, releasing the MMAE warhead into cells.
Common Reagents and Conditions
SPAAC Reaction: Requires azide-containing molecules and is typically carried out under mild conditions without the need for copper catalysts.
Protease-Cleavable Reaction: Occurs in the presence of specific proteases within the cellular environment.
Major Products
Triazole Linkages: Formed during the SPAAC reaction.
Released MMAE: Resulting from the cleavage of the valine-citrulline dipeptide.
Scientific Research Applications
DBCO-(PEG)3-VC-PAB-MMAE has a wide range of applications in scientific research, including:
Cancer Research: Used in the development of antibody-drug conjugates for targeted cancer therapy.
Click Chemistry: Employed as a click chemistry reagent for bioconjugation and labeling studies.
Drug Delivery Systems: Investigated for its potential in targeted drug delivery due to its ability to release the MMAE warhead in response to specific cellular conditions.
Microtubule Inhibition Studies: Utilized in studies exploring the inhibition of tubulin polymerization and its effects on cell division.
Mechanism of Action
DBCO-(PEG)3-VC-PAB-MMAE exerts its effects through the following mechanisms:
SPAAC Reaction: The DBCO group reacts with azide-containing molecules to form stable triazole linkages, facilitating targeted delivery.
Protease-Cleavable Mechanism: The valine-citrulline dipeptide is cleaved by proteases, releasing the MMAE warhead into cells.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-VC-PAB-MMAE: Similar in structure but with a PEG4 spacer instead of PEG3.
N3-PEG3-vc-PAB-MMAE: Contains an azide group instead of the DBCO group.
Uniqueness
DBCO-(PEG)3-VC-PAB-MMAE is unique due to its combination of the DBCO group for SPAAC reactions and the valine-citrulline dipeptide for protease-cleavable release of MMAE. This dual functionality makes it highly effective for targeted drug delivery and bioconjugation applications .
Properties
Molecular Formula |
C86H124N12O18 |
---|---|
Molecular Weight |
1614.0 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1 |
InChI Key |
SXYWMLXUSVMZIA-RZDIXEDLSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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